BenchChemオンラインストアへようこそ!

Bax agonist 1

Apoptosis Bcl-2 family Binding affinity

Bax agonist 1 (CAS 18304-79-5), also designated as compound SMBA2, is a small-molecule Bax agonist with the molecular formula C8H16N4 and a molecular weight of 168.24 g/mol. It belongs to the SMBA (small-molecule Bax agonist) series identified through computational screening targeting the serine 184 (S184) binding pocket of the proapoptotic Bcl-2 family protein Bax.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
CAS No. 18304-79-5
Cat. No. B1681028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBax agonist 1
CAS18304-79-5
SynonymsSMBA2;  SMBA-2;  SMBA 2;  NSC-4436;  NSC 4436;  NSC4436; 
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CN2CN1CN3CCN(C3)C2
InChIInChI=1S/C8H16N4/c1-2-10-5-9(1)7-11-3-4-12(6-11)8-10/h1-8H2
InChIKeyZBFHXDNNFOOFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bax agonist 1 (CAS 18304-79-5, SMBA2): Scientific Profile and Procurement Overview


Bax agonist 1 (CAS 18304-79-5), also designated as compound SMBA2, is a small-molecule Bax agonist with the molecular formula C8H16N4 and a molecular weight of 168.24 g/mol . It belongs to the SMBA (small-molecule Bax agonist) series identified through computational screening targeting the serine 184 (S184) binding pocket of the proapoptotic Bcl-2 family protein Bax [1]. The compound functions by blocking S184 phosphorylation, inducing Bax conformational change, promoting mitochondrial membrane insertion and oligomerization, and triggering cytochrome c release and apoptosis in Bax-expressing malignant cancer cells [2]. Bax agonist 1 is primarily applied in lung cancer research and apoptosis pathway studies .

Why Bax agonist 1 (SMBA2) Cannot Be Substituted by Other In-Class Bax Activators


Bax agonist 1 (SMBA2) operates through a distinct molecular mechanism that cannot be assumed equivalent across Bax activators. The compound specifically targets the S184 phosphorylation pocket of Bax to block inhibitory phosphorylation, a mechanism that differs fundamentally from BH3-domain targeting activators such as BAM7 which engage the Bax trigger site [1]. Within the SMBA series, SMBA1, SMBA2, and SMBA3 exhibit quantifiably different binding affinities (Ki values ranging from 43.3 nM to 57.2 nM) and cellular potencies (IC50 values differing by approximately twofold), demonstrating that even structurally related compounds within the same discovery series cannot be treated as interchangeable [2]. Substitution without empirical validation risks altering experimental outcomes in apoptosis assays, target engagement studies, and in vivo efficacy models. The quantitative evidence below establishes the specific, measurable differences that define Bax agonist 1 (SMBA2) relative to its closest comparators .

Bax agonist 1 (SMBA2): Quantified Differential Evidence Against Closest Comparators


Binding Affinity Comparison: Bax agonist 1 (SMBA2) vs. SMBA1 and SMBA3

Bax agonist 1 (SMBA2) exhibits a Ki of 57.2±7.29 nM for Bax, which is quantifiably distinct from the lead compound SMBA1 (Ki=43.3±3.25 nM) and the third series member SMBA3 (Ki=54.1±9.77 nM) [1]. This approximately 32% lower binding affinity compared to SMBA1 represents a measurable differentiation that may influence experimental dose-response relationships and target occupancy calculations.

Apoptosis Bcl-2 family Binding affinity

Cellular Antiproliferative Activity: Bax agonist 1 (SMBA2) IC50 in A549 Lung Cancer Cells vs. SMBA1

In A549 human lung adenocarcinoma cells, Bax agonist 1 (SMBA2) demonstrates antiproliferative activity with an IC50 of approximately 15.3 μM after 72-hour treatment, compared with SMBA1 which exhibits an IC50 of approximately 7.6 μM under identical conditions [1]. This approximately twofold difference in cellular potency (SMBA1 being approximately 2× more potent than SMBA2 in this assay) provides a clear quantitative basis for compound selection based on desired potency threshold in cell-based assays.

Lung cancer A549 cells Antiproliferative activity

Target Selectivity Profile: Bax agonist 1 (SMBA2) vs. Bcl-2 Family Members and BAM7

Bax agonist 1 (SMBA2) demonstrates selective binding to Bax with no detectable binding to other Bcl-2 family members including Bcl-2, Bcl-XL, Mcl-1, Bcl-w, Bfl-1/A1, Bid, or Bak [1]. This selectivity profile distinguishes the SMBA series from earlier Bax activators such as BAM7, which binds to the BH3 trigger site (EC50=3.3 μM) and shows no BAK competitive binding even at 50 μM [2]. The S184-targeting mechanism of SMBA2 represents a structurally and mechanistically distinct approach to Bax activation compared with BH3-domain targeting compounds.

Target selectivity Bcl-2 family Off-target binding

Computational Binding Energy: Bax agonist 1 (SMBA2) AMBER Score vs. SMBA1 and SMBA3

Molecular dynamics rescoring using the all-atom AMBER force field implemented in DOCK 6.5 produced favorable binding energy scores for all three SMBA compounds, with SMBA2 yielding the most favorable calculated binding energy (AMBER score: −37.78), compared with SMBA1 (−35.27) and SMBA3 (−14.36) [1]. This computational parameter, while not a direct measure of biological potency, provides a distinct physicochemical differentiation among the three series members that may inform structure-activity relationship (SAR) studies and optimization efforts.

Molecular docking Binding energy Computational chemistry

Apoptosis Induction: Bax agonist 1 (SMBA2) Differential Activity in Bax-Expressing vs. Bax-Deficient Cells

Treatment of wild-type (WT) mouse embryonic fibroblasts (MEFs) with 25 μM SMBA2 for 24 hours induced substantial apoptosis, whereas Bax−/− MEFs and Bax/Bak double-knockout (DKO) MEFs exhibited significant resistance to SMBA2-induced cell death [1]. Bak−/− MEFs remained sensitive to SMBA2 treatment, confirming that SMBA2 requires Bax but not Bak for its proapoptotic activity. This genetic validation distinguishes SMBA2 from compounds that activate both Bax and Bak (e.g., Bz-423) or preferentially activate Bak.

Apoptosis assay Genetic knockout Target validation

Therapeutic Window: Bax agonist 1 (SMBA2) Differential Apoptosis in Cancer vs. Normal Cells

The SMBA compound class (including SMBA1, SMBA2, and SMBA3) induces significantly greater apoptosis in lung cancer cells (H1299 and A549) compared with normal small airway epithelial cells (SAECs), which express relatively lower levels of Bax [1]. SMBA1, the most extensively characterized member of the series, potently suppresses lung tumor growth in vivo without significant normal tissue toxicity as assessed by histological examination of brain, heart, lung, liver, spleen, kidney, and intestine [2]. While SMBA2-specific in vivo toxicity data are not reported in the primary literature, its membership in this class and shared S184-targeting mechanism support a favorable therapeutic window inference.

Cancer selectivity Normal cell toxicity Therapeutic index

Bax agonist 1 (SMBA2): Recommended Research Applications Based on Quantified Evidence


SAR Studies and Medicinal Chemistry Optimization Campaigns

Bax agonist 1 (SMBA2) serves as a distinct reference compound within the SMBA series for structure-activity relationship (SAR) studies. With a Ki of 57.2±7.29 nM (versus SMBA1 at 43.3±3.25 nM) and a favorable AMBER binding energy score of −37.78 (versus SMBA1 at −35.27), SMBA2 provides a quantifiably different data point for understanding how structural variations within the series impact both experimental binding affinity and computational binding parameters [1]. Researchers engaged in Bax agonist optimization should include SMBA2 as a comparator to establish SAR trends across the S184-targeting chemical space [2].

Bax-Specific Apoptosis Pathway Dissection in Genetically Defined Systems

SMBA2's demonstrated requirement for Bax (but not Bak) for apoptosis induction makes it a suitable tool compound for dissecting Bax-specific signaling pathways in genetically defined cellular systems [1]. Studies employing Bax−/− and Bak−/− MEFs confirm that SMBA2-induced apoptosis is Bax-dependent and Bak-independent, enabling clean genetic validation of Bax-targeting mechanisms without confounding Bak-mediated effects [2]. This specificity supports the use of SMBA2 in pathway dissection experiments where unambiguous attribution to Bax activation is required.

Lung Cancer Cell Apoptosis Studies Requiring Moderate-Potency Bax Activation

In A549 lung adenocarcinoma cells, SMBA2 exhibits an IC50 of approximately 15.3 μM, approximately twofold higher (less potent) than SMBA1 (IC50 ~7.6 μM) [1]. This intermediate potency profile makes SMBA2 suitable for experimental designs requiring a moderate level of Bax activation, such as combination studies where strong single-agent activity might obscure synergistic effects, or dose-ranging studies exploring the relationship between Bax activation magnitude and downstream apoptotic outcomes [2].

Phosphorylation-Dependent Apoptosis Regulation Research

SMBA2 specifically targets the S184 phosphorylation pocket of Bax, blocking inhibitory phosphorylation and promoting the proapoptotic conformational change [1]. This mechanism distinguishes SMBA2 from BH3-domain targeting Bax activators such as BAM7 (EC50=3.3 μM) [2]. Researchers investigating how S184 phosphorylation status regulates Bax activity—particularly in contexts of AKT-mediated survival signaling or nicotine-induced chemoresistance—should select S184-targeting compounds like SMBA2 rather than BH3-domain activators to ensure mechanistic relevance to their experimental question.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bax agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.